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Compound of Interest

Compound Name:
2-Bromo-4-chlorophenyl 4-

methoxybenzoate

Cat. No.: B320418

Get Quote

Part 1: Chemical Identity & Structural Analysis[1][3]
This compound represents a class of "mixed-halogen" aryl esters. Its structure is defined by

two distinct aromatic systems linked by an ester bridge: an electron-rich anisic acid moiety and

an electron-deficient, sterically crowded halogenated phenol.
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Property Detail

IUPAC Name 2-Bromo-4-chlorophenyl 4-methoxybenzoate

Common Name 2-Bromo-4-chlorophenyl anisate

CAS Number
Not widely indexed; commercially available in

screening libraries (e.g., Aronis Cat# a04245)

Molecular Formula C₁₄H₁₀BrClO₃

Molecular Weight 341.59 g/mol

SMILES COc1ccc(C(=O)Oc2ccc(Cl)cc2Br)cc1

InChI Key KWVHXZMZKSVZNE-UHFFFAOYAR

Structural Components
The molecule consists of two key pharmacophores/structural motifs:

The Donor Ring (Acid derived): A p-methoxybenzyl group. The methoxy substituent is a

strong pi-donor, increasing the electron density on the carbonyl oxygen.

The Acceptor Ring (Phenol derived): A 2-bromo-4-chlorophenyl group.[1][2][3]

Ortho-Bromine: Provides steric bulk near the ester linkage, influencing the torsion angle

(typically forcing the ring out of planarity with the ester group). It also serves as a "sigma-

hole" donor for halogen bonding.

Para-Chlorine: Enhances the lipophilicity and withdraws electron density, increasing the

acidity of the parent phenol.

Part 2: Synthesis Protocol (High-Fidelity)
Editorial Note: Direct Fischer esterification (Acid + Phenol + H₂SO₄) is not recommended for

this substrate due to the steric hindrance of the ortho-bromine atom and the reduced

nucleophilicity of the halogenated phenol. The Acyl Chloride Method is the authoritative

standard for high-yield synthesis in this context.[1]
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Reaction Scheme (DOT Visualization)
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Figure 1: Two-step synthesis via acid chloride activation to overcome steric hindrance at the

ortho-position.[1]

Step-by-Step Methodology
Reagents:

4-Methoxybenzoic acid (1.0 eq)[4]

Thionyl chloride (1.5 eq) or Oxalyl chloride (1.2 eq)

2-Bromo-4-chlorophenol (1.0 eq)

Triethylamine (Et₃N) or Pyridine (1.2 eq)

Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

Activation (Acid Chloride Formation):

Dissolve 4-methoxybenzoic acid in anhydrous DCM.

Add Thionyl chloride dropwise (catalytic DMF may be added).
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Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

Critical Step: Evaporate excess Thionyl chloride under reduced pressure to prevent side

reactions with the phenol. Redissolve the resulting crude acid chloride in fresh anhydrous

DCM.

Coupling (Esterification):

In a separate flask, dissolve 2-bromo-4-chlorophenol and Et₃N in anhydrous DCM. Cool to

0°C.

Slowly add the acid chloride solution to the phenol mixture over 30 minutes. The exotherm

must be controlled to prevent hydrolysis or rearrangement.

Allow the mixture to warm to room temperature and stir for 12 hours.

Workup (Self-Validating Purification):

Quench: Add water to hydrolyze unreacted acid chloride.

Acid Wash: Wash the organic layer with 1M HCl (2x). Why? This removes the Et₃N and

any unreacted amine, ensuring the base does not contaminate the final crystal.

Base Wash: Wash with 5% NaHCO₃. Why? This removes unreacted 4-methoxybenzoic

acid (reformed from hydrolysis) and unreacted phenol (which is acidic).

Drying: Dry over MgSO₄ and concentrate.

Crystallization:

Recrystallize from Ethanol/Hexane (1:1). The compound typically forms colorless needles

or plates.

Part 3: Structural Characterization & Properties
NMR Prediction (Validation Metrics)
Researchers should verify the structure using the following diagnostic signals (Solvent: CDCl₃):
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Moiety Proton (¹H) Shift Multiplicity Diagnostic Feature

Methoxy ~3.88 ppm Singlet (3H)
Sharp, intense peak;

confirms donor ring.[1]

Benzoate (Ortho) ~8.15 ppm Doublet (2H)

Deshielded by

carbonyl; part of

AA'BB' system.

Benzoate (Meta) ~6.98 ppm Doublet (2H)
Shielded by methoxy

group.

Phenol (H3) ~7.65 ppm Doublet (1H)

Ortho to Br, meta to

ester. Most deshielded

on phenol ring.

Phenol (H5) ~7.35 ppm Doublet of Doublets
Coupling with H3 and

H6.

Phenol (H6) ~7.20 ppm Doublet (1H) Ortho to ester oxygen.

Crystal Engineering: Halogen Bonding
This molecule is of significant interest in supramolecular chemistry due to the Sigma-Hole

effect.[1] The ortho-bromine atom creates a localized region of positive electrostatic potential,

capable of forming halogen bonds (X···O) with the carbonyl oxygen of a neighboring molecule.

Comparative Analysis: While the specific crystal structure of the 2-bromo-4-chloro isomer is a

catalog item, its packing behavior is inferred from the well-characterized isomer 4-bromo-2-

chlorophenyl 4-methoxybenzoate (Ref 2).[1]

Expected Interaction: C–Br···O=C (Halogen Bond).

Distance: Typically 2.9 – 3.2 Å (shorter than the sum of van der Waals radii).

Geometry: Highly directional, approaching the oxygen at ~160-180°.
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Figure 2: Theoretical supramolecular assembly driven by Br...O interactions.
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Part 4: Applications in Drug Discovery[1][6]
Fragment-Based Screening
This compound serves as a Lipophilic Ester Probe.[1] In drug development assays, it is used to

test:

Esterase Stability: The steric bulk of the ortho-bromine atom retards hydrolysis by esterases

compared to non-halogenated analogs.[1] This makes it a useful model for designing

prodrugs with tunable half-lives.[1]

Binding Affinity: The 2-bromo-4-chlorophenyl moiety mimics various pharmacophores found

in agrochemicals and antiseptics.[1]

Synthetic Intermediate (Cross-Coupling)
The molecule contains two chemically distinct halogen sites, allowing for sequential

functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura):

Site 1 (Bromine): More reactive. Under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C), the

bromine can be selectively substituted with an aryl boronic acid.
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Site 2 (Chlorine): Less reactive. Requires harsher conditions (Buchwald precatalysts,

>100°C), allowing for the construction of non-symmetrical terphenyl scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b320418/docs#technical-profile-2-bromo-4-
chlorophenyl-4-methoxybenzoate-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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